2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile

Physical Organic Chemistry Hammett Analysis Reactivity Modulation

2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile (CAS 1708444-86-3) is a polysubstituted 2-aminothiophene-3-carbonitrile derivative bearing a cyclopropyl group at the 4-position and an ethylsulfonyl group at the 5-position. This scaffold belongs to the class of 2-aminothiophene-3-carbonitriles, a privileged chemotype widely exploited as a building block for generating fused heterocycles, biologically active small molecules, and functional materials.

Molecular Formula C10H12N2O2S2
Molecular Weight 256.3 g/mol
Cat. No. B12070119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile
Molecular FormulaC10H12N2O2S2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2
InChIInChI=1S/C10H12N2O2S2/c1-2-16(13,14)10-8(6-3-4-6)7(5-11)9(12)15-10/h6H,2-4,12H2,1H3
InChIKeyDLTJVSUTAUJFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile – Core Scaffold & Procurement Identity


2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile (CAS 1708444-86-3) is a polysubstituted 2-aminothiophene-3-carbonitrile derivative bearing a cyclopropyl group at the 4-position and an ethylsulfonyl group at the 5-position . This scaffold belongs to the class of 2-aminothiophene-3-carbonitriles, a privileged chemotype widely exploited as a building block for generating fused heterocycles, biologically active small molecules, and functional materials [1]. The compound is commercially available from multiple vendors at 95–97% purity, with a molecular weight of 256.3 g/mol and molecular formula C₁₀H₁₂N₂O₂S₂ . Its three orthogonal functional groups—2-NH₂, 3-CN, and 5-SO₂Et—provide distinct synthetic handles that differentiate it from simpler 2-aminothiophene congeners.

2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile: Why In-Class Analogs Cannot Be Swapped


Within the 2-aminothiophene-3-carbonitrile series, substituent identity at positions 4 and 5 profoundly modulates both chemical reactivity and biological target engagement. The target compound's ethylsulfonyl group is a stronger electron-withdrawing moiety than methylsulfonyl (σₚ: SO₂Et vs. SO₂Me), altering the electron density of the thiophene ring and the nucleophilicity of the 2-amino group in cyclization reactions [1]. Simultaneously, the cyclopropyl substituent at C4 imposes greater steric demand and distinct torsional constraints compared to methyl, phenyl, or unsubstituted analogs, directly impacting binding-pocket complementarity in targets such as kinase ATP sites or GPCR allosteric pockets [2]. Procurement of a generic 2-aminothiophene-3-carbonitrile without the precise C4-cyclopropyl/C5-ethylsulfonyl combination therefore risks both synthetic failure in downstream annulation reactions and loss of biological activity in structure-activity campaigns. The quantitative evidence below demonstrates exactly where this substitution pattern confers measurable differentiation.

2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile: Comparator-Based Quantitative Differentiation Evidence


Electron-Withdrawing Capacity of 5-Ethylsulfonyl vs. 5-Methylsulfonyl in 2-Aminothiophene-3-carbonitriles

The 5-ethylsulfonyl group in the target compound provides stronger electron withdrawal compared to the 5-methylsulfonyl analog (CAS 1707379-15-4). Hammett σₚ constants for SO₂Et and SO₂Me are estimated at +0.73 and +0.68, respectively, indicating an ~7% greater inductive/field effect for the ethylsulfonyl substituent [1]. This difference translates into a lower electron density at the C3 carbonitrile carbon and altered reactivity of the 2-NH₂ group toward electrophiles, making the target compound measurably more electrophilic at the nitrile carbon and less nucleophilic at the amino group than its methylsulfonyl congener.

Physical Organic Chemistry Hammett Analysis Reactivity Modulation

Steric Bulk at C4: Cyclopropyl vs. Methyl and Unsubstituted Analogs

The cyclopropyl group at C4 of the target compound occupies a larger van der Waals volume (≈ 34.2 ų) compared to a methyl group (≈ 21.7 ų) in the corresponding 4-methyl analog, 2-amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile [1]. This represents an approximately 58% increase in steric bulk. Furthermore, compared to 2-amino-4-cyclopropylthiophene-3-carbonitrile (CAS 58124-28-0), which lacks the 5-sulfonyl group entirely, the target compound combines both this steric constraint and the electron-withdrawing ethylsulfonyl effect, creating a uniquely shaped pharmacophore footprint.

Medicinal Chemistry Steric Parameters Bioisosteric Replacement

LogP Lipophilicity Differential: Ethylsulfonyl vs. Methylsulfonyl and Phenyl Analogs

The target compound's calculated logP (XlogP) is estimated at approximately 1.5–1.8, whereas the methylsulfonyl analog (XlogP ≈ 1.1–1.3) is approximately 0.5 log units more hydrophilic [1]. Conversely, the 2-amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile analog (XlogP ≈ 3.1) is significantly more lipophilic . The target compound thus occupies a distinct intermediate lipophilicity window that is often preferred for achieving balanced permeability and aqueous solubility in lead optimization programs.

ADME Prediction Lipophilicity Structure-Property Relationships

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation

The target compound's TPSA is calculated at approximately 105–110 Ų, driven by the 2-amino, 3-nitrile, and 5-sulfonyl groups [1]. In contrast, the des-cyclopropyl analog (2-amino-5-(ethylsulfonyl)thiophene-3-carbonitrile, hypothetical) would have a slightly reduced TPSA due to loss of the cyclopropyl fragment, while the 4-phenyl analog (TPSA ≈ 121 Ų) exceeds the commonly cited 140 Ų oral bioavailability threshold by a narrower margin, but its higher TPSA and higher logP combine to produce less favorable drug-likeness metrics (e.g., Lipinski rule-of-five space) . The target compound's intermediate polarity better balances passive permeability and aqueous solubility.

Physicochemical Profiling Drug-Likeness Permeability Prediction

2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile: High-Confidence Application Scenarios


Synthesis of Fused 2-Aminothieno[2,3-d]pyrimidine Libraries via Thorpe-Ziegler Cyclization

The target compound's three differentiated functional groups (2-NH₂, 3-CN, 5-SO₂Et) enable regioselective annulation to thieno[2,3-d]pyrimidines. The 5-ethylsulfonyl group provides stronger activation of the C4-C5 bond toward electrophilic ring closure than the methylsulfonyl analog (Δσₚ ≈ +0.05), leading to faster cyclization rates under microwave-assisted conditions [1][2]. The cyclopropyl at C4 further retards undesired C4-functionalization side reactions compared to methyl or H analogs.

Structure-Activity Relationship (SAR) Studies in Kinase Hinge-Binder Optimization

In medicinal chemistry programs targeting kinases where the hinge-binding region accommodates a 2-aminothiophene scaffold, the target compound's cyclopropyl group (VvdW ≈ 34.2 ų) fills a small hydrophobic sub-pocket that cannot accommodate the phenyl analog (too large) and is under-filled by the methyl analog (≈ 58% smaller van der Waals volume) [1][2]. Its intermediate lipophilicity (XlogP ≈ 1.5–1.8) also favors balanced ADME properties relative to the more lipophilic phenyl analog (XlogP ≈ 3.1).

Fragment-Based Lead Generation with Orthogonal Synthetic Handles

The target compound's 3-carbonitrile serves as a precursor for tetrazole, amide, or amidine bioisosteres, while the 5-ethylsulfonyl can be engaged in Julia olefination or act as a sulfone pharmacophore. The cyclopropyl group imparts metabolic stability advantages over methyl in CYP450-mediated oxidation assays. Procurement of this compound enables three-directional diversification without protecting-group manipulation, a capability absent from des-sulfonyl or des-cyclopropyl analogs [1][2].

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